molecular formula C8H12O3 B15324115 3-Cyclopentyl-2-oxopropanoic acid

3-Cyclopentyl-2-oxopropanoic acid

Cat. No.: B15324115
M. Wt: 156.18 g/mol
InChI Key: JNXXFKBPTNOORD-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-oxopropanoic acid (CAS 791040-02-3) is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It belongs to the class of 2-oxoacids, which are highly valuable scaffolds in organic synthesis and biocatalysis. The cyclopentyl group in the structure is known to provide a significant inductive effect and is an optimal moiety for filling hydrophobic pockets in enzymatic active sites, which can be crucial for modulating the biological activity of resulting compounds . A primary research application of such 2-oxoacids is their role in enzymatic carboligation, particularly in biocatalytic carbon-carbon bond formation catalyzed by aldolases. These reactions are powerful tools for synthetic chemists to construct extended 2-oxoacid frameworks, which can then be used to access a plethora of other compound classes through downstream functional group interconversions . This makes this compound a promising building block in the synthesis of more complex molecules for pharmaceutical and chemical research. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-cyclopentyl-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(8(10)11)5-6-3-1-2-4-6/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXXFKBPTNOORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Oxidative Coupling

A prominent method involves copper nitrate-mediated oxidative coupling, as detailed in recent research. Cyclopentanecarbaldehyde reacts with ethyl oxalate in the presence of Cu(NO₃)₂·3H₂O, followed by column chromatography purification (n-hexane/ethyl acetate = 5:1). This method achieves a 77% yield under reflux conditions (75°C, 9 hours). The reaction mechanism proceeds through α-keto acid intermediates, with the copper catalyst facilitating nitrile oxide formation and subsequent cyclization.

Key parameters:

  • Catalyst loading: 20 mol% Cu(NO₃)₂·3H₂O
  • Solvent system: Dioxane/water (1:1 v/v)
  • Purification: Silica gel chromatography (petroleum ether/ethyl acetate)

Michael Addition-Hydrolysis Sequence

Patent CN103508890A discloses a two-step industrial synthesis:

  • Michael Addition: Cyclopentanone reacts with morpholine and p-toluenesulfonic acid in toluene, followed by acrylate addition at 85°C to form 3-(2-oxocyclopentyl)-propionic ester (92% yield).
  • Alkaline Hydrolysis: The ester undergoes saponification with aqueous NaOH (30%) in methanol/water (7:10 v/v) at 60–65°C, yielding the target acid in 90% yield.

Reaction equation:
$$
\text{Cyclopentanone} + \text{Acrylate} \xrightarrow[\text{p-TsOH}]{\text{Morpholine}} \text{Ester Intermediate} \xrightarrow[\text{NaOH}]{\text{Hydrolysis}} \text{3-Cyclopentyl-2-oxopropanoic Acid}
$$

Reaction Mechanism Analysis

Copper-Mediated Pathway

The copper-catalyzed mechanism involves three stages:

  • Nitrile Oxide Formation: Cyclopentanecarbaldehyde reacts with hydroxylamine to generate nitrile oxide.
  • Cycloaddition: The nitrile oxide undergoes [3+2] cycloaddition with maleimide derivatives.
  • Oxidative Decarboxylation: Copper nitrate facilitates decarboxylation, forming the α-keto acid backbone.

Michael Addition Mechanism

The patented method proceeds via:

  • Enamine Formation: Cyclopentanone and morpholine condense to form a nucleophilic enamine.
  • Acrylate Conjugation: The enamine attacks acrylate's β-carbon, forming a C–C bond.
  • Hydrolysis: Basic conditions cleave the ester and morpholine moiety, yielding the carboxylic acid.

Process Optimization Strategies

Temperature Control

  • Copper-catalyzed method: Optimal at 75°C; yields drop by 22% at 60°C.
  • Michael addition: Requires precise 85°C maintenance; ±5°C fluctuations reduce yields by 15%.

Solvent Systems

Method Solvent Yield Impact
Copper-catalyzed Dioxane/water 77%
Michael addition Toluene 92%
Hydrolysis Methanol/water 90%

Non-polar solvents (toluene) favor Michael addition by stabilizing the enamine intermediate, while polar aprotic solvents (dioxane) enhance copper catalyst activity.

Industrial-Scale Production

Continuous Flow Reactors

Patent CN103508890A implementation uses:

  • Reactor type: Tubular flow reactor (L/D = 20:1)
  • Throughput: 50 kg/h
  • Purity: >99% (HPLC) after distillation

Waste Management

  • Copper residues: <5 ppm achieved via activated carbon filtration.
  • Morpholine recovery: 85% recycled through vacuum distillation.

Purification and Characterization

Chromatographic Techniques

  • Column: Silica gel (200–300 mesh)
  • Eluent: n-Hexane/ethyl acetate gradient (5:1 → 3:1)
  • Recovery: 89–92%

Spectroscopic Data

Technique Key Signals
¹H NMR δ 8.37 (s, COOH), 2.96 (d, CH₂), 2.35 (m, cyclopentyl)
¹³C NMR δ 195.55 (C=O), 160.47 (COOH), 43.59 (cyclopentyl)
IR 3407 cm⁻¹ (OH), 1732 cm⁻¹ (C=O)

Challenges and Limitations

Byproduct Formation

  • Copper method: 5–8% pyrroloisoxazole byproducts require careful chromatography.
  • Michael addition: 3–5% dimeric esters form at >90°C.

Scalability Issues

  • Grignard route: Limited by pyrophoric reagents in large batches.
  • Copper catalyst: Cost-prohibitive at multi-kilogram scales.

Scientific Research Applications

3-Cyclopentyl-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation .

Comparison with Similar Compounds

3-Cyclopentylpropionic Acid (CAS 140-77-2)

  • Structure : Carboxylic acid with a cyclopentyl group at the third carbon.
  • Applications : Primarily used as a laboratory chemical for research and development .
  • Safety Measures :
    • PPE : Impermeable gloves, tightly sealed goggles, and respiratory protection for prolonged exposure .
    • Handling : Requires immediate removal of contaminated clothing and thorough handwashing .
  • Key Difference: Lacks the ketone group, reducing oxidative reactivity compared to 3-Cyclopentyl-2-oxopropanoic acid.

3-Cyclohexylaminopropanesulfonic Acid

  • Structure : Sulfonic acid with a cyclohexyl group and an amine substituent.
  • Applications: Not explicitly stated, but sulfonic acids are often used as buffering agents or surfactants.
  • Safety Measures :
    • PPE : Face shields, safety glasses, and strict glove removal protocols to avoid skin contact .
  • Key Difference : The sulfonic acid group confers high water solubility and acidity, contrasting with the ketone-carboxylic acid system of the target compound.

Hydroxy Propanoic Acid Derivatives (e.g., T5224)

  • Structure : Complex derivatives with benzoyl, benzisoxazol, and hydroxy groups.
  • Applications : Pharmaceutical research (e.g., T5224 is a documented compound in drug development) .
  • Key Difference: Bulky aromatic substituents and ester linkages suggest specialized biological activity, unlike the simpler aliphatic structure of this compound.

(S)-2-Amino-3-cyclopentylpropanoic Acid (CAS 99295-82-6)

  • Structure: Amino acid with a cyclopentyl group and stereochemical specificity.
  • Applications : Likely used in peptide synthesis or as a chiral building block .
  • Key Difference: The amino group enables integration into peptides, diverging from the ketone-carboxylic acid reactivity of the target compound.

Data Table: Comparative Analysis

Compound CAS Number Key Functional Groups Applications Safety Protocols (PPE)
This compound Not available Ketone, carboxylic acid Inferred: Organic synthesis Likely stricter due to ketone reactivity
3-Cyclopentylpropionic acid 140-77-2 Carboxylic acid, cyclopentyl Laboratory chemicals Gloves, goggles, respiratory protection
3-Cyclohexylaminopropanesulfonic acid N/A Sulfonic acid, amine Buffers/surfactants Face shields, glove protocols
Hydroxy propanoic acid derivatives Various Benzoyl, benzisoxazol Pharmaceuticals Not specified
(S)-2-Amino-3-cyclopentylpropanoic acid 99295-82-6 Amino acid, cyclopentyl Peptide synthesis General amino acid precautions

Research Findings and Implications

  • Reactivity: The ketone group in this compound may increase its susceptibility to nucleophilic attacks compared to 3-Cyclopentylpropionic acid, necessitating enhanced safety measures during handling.
  • Solubility: Sulfonic acid analogs (e.g., 3-Cyclohexylaminopropanesulfonic acid) exhibit higher water solubility due to their strong acid groups, whereas the target compound’s solubility profile would depend on pH and solvent polarity.
  • Pharmaceutical Potential: Hydroxy propanoic acid derivatives demonstrate that cyclopentyl groups can be integrated into bioactive molecules, suggesting possible medicinal applications for this compound with further study .

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